molecular formula C13H21N5O4 B1682289 Xanthinol CAS No. 2530-97-4

Xanthinol

货号: B1682289
CAS 编号: 2530-97-4
分子量: 311.34 g/mol
InChI 键: DSFGXPJYDCSWTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 黄嘌呤醇经历各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

    氧化: 黄嘌呤醇可以使用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。

    还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。

    取代: 取代反应通常涉及在碱性条件下亲核试剂(如卤化物或胺)。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能生成羧酸,而还原可能生成醇或胺。

科学研究应用

Peripheral Vascular Disease

Clinical Studies and Efficacy
Xanthinol nicotinate has been extensively studied for its effects on patients suffering from peripheral vascular disease (PVD). A notable study involving 350 patients demonstrated significant improvements in symptoms associated with inoperable PVD after a four-week regimen of intravenous this compound nicotinate. Key findings include:

  • Claudication Pain Relief : 87.9% of patients reported relief from claudication pain.
  • Rest Pain Improvement : 49.8% experienced relief from rest pain.
  • Limb Temperature and Pulsation : 22.4% showed an increase in limb temperature and regained peripheral pulses .

These results suggest that this compound nicotinate can be a viable option for managing symptoms in patients where surgical intervention is not possible.

Mechanism of Action
this compound acts as a vasodilator, improving blood flow to affected areas by enhancing glucose metabolism and ATP production in the brain and peripheral tissues. This mechanism is crucial for alleviating symptoms of ischemia associated with PVD .

Neurological Applications

Cognitive Enhancement
Research indicates that this compound may improve cognitive function by increasing cerebral blood flow and glucose metabolism. Clinical trials have shown that it can enhance memory performance in elderly individuals, making it a candidate for treating age-related cognitive decline .

Case Studies
In controlled trials, patients with organic brain syndromes exhibited significant improvements in memory tests after administration of this compound nicotinate. These findings underline its potential as a therapeutic agent for dementia and other cognitive disorders .

Oncology

Co-treatment in Cancer Therapy
Emerging research suggests that this compound nicotinate may play a role in enhancing the effectiveness of chemotherapy and radiotherapy by modulating tumor microenvironments. A study demonstrated that this compound could improve tumor oxygenation and perfusion, potentially increasing the efficacy of cytotoxic treatments .

Application Area Efficacy Findings Study Reference
Peripheral Vascular Disease87.9% relief from claudication pain; 49.8% relief from rest pain
Cognitive EnhancementImproved memory performance in elderly; beneficial for dementia treatment
OncologyEnhanced tumor oxygenation; improved efficacy of chemotherapy/radiotherapy

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including flushing, nausea, and gastrointestinal discomfort. Monitoring is essential, especially in patients with concurrent ischemic heart disease or diabetes .

生物活性

Xanthinol, a derivative of niacin (vitamin B3), is primarily recognized for its vasodilatory properties and its role in enhancing blood circulation. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and clinical efficacy.

Overview of this compound

This compound is often used in its nicotinate form, this compound nicotinate, which combines this compound with nicotinic acid. This compound has been studied for various medical conditions, particularly those involving vascular insufficiency and cognitive disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Vasodilation : this compound acts as a vasodilator, improving blood flow by relaxing vascular smooth muscle. This effect is crucial in treating conditions like peripheral vascular disease.
  • Neuroprotective Effects : this compound has shown potential in enhancing cognitive function and memory through its effects on cerebral blood flow and metabolic processes in the brain.
  • Anti-inflammatory Properties : Studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in various chronic inflammatory conditions.

1. Peripheral Vascular Disease

A notable study involving 120 patients with inoperable peripheral vascular disease demonstrated significant clinical improvements following treatment with this compound nicotinate. Key findings included:

  • Claudication Pain Relief : Out of 117 patients initially experiencing claudication pain, 87.9% reported relief after a four-week intravenous treatment regimen.
  • Improvement in Limb Temperature and Capillary Filling Time : These parameters showed significant improvement, indicating enhanced microcirculation .

2. Cognitive Function

This compound's efficacy in treating cognitive impairments has been evaluated in various studies:

  • A phase IV clinical trial monitored over 10,000 patients treated with this compound nicotinate for organic brain syndromes. Results indicated significant improvements in symptoms such as dizziness and disturbances of concentration, comparable to those reported in controlled studies .

3. Oral Submucous Fibrosis (OSMF)

In a study focusing on OSMF, intralesional injections of this compound nicotinate were administered to 20 patients. The results showed:

  • Increased Interincisal Distance : Statistically significant increases were observed, suggesting improved oral flexibility.
  • Fibrinolytic Activity : this compound was noted to reduce fibrinogen levels and enhance tissue plasminogen activators, aiding in clot dissolution .

Comparative Efficacy Table

ConditionStudy PopulationTreatment DurationKey Findings
Peripheral Vascular Disease120 patients4 weeks87.9% experienced pain relief; improved microcirculation
Cognitive Impairment10,134 patientsVariableSignificant improvement in cognitive symptoms
Oral Submucous Fibrosis20 patients10 weeksIncreased interincisal distance; fibrinolytic effects

常见问题

Basic Research Questions

Q. What are the primary mechanisms of Xanthinol's vasodilatory effects, and how should researchers validate these mechanisms experimentally?

this compound acts as a vasodilator by directly targeting smooth muscle cells in small arteries and capillaries, reducing peripheral vascular resistance . To validate this mechanism:

  • Use in vitro models (e.g., umbilical vein smooth muscle cells) to measure dose-dependent inhibition of PDGFR-β mRNA levels .
  • Conduct ex vivo vascular ring assays to quantify relaxation responses under controlled oxygen conditions .
  • Compare results with known vasodilators (e.g., nicotinic acid derivatives) to establish specificity .

Q. How should researchers determine optimal dosing ranges for this compound in preclinical studies?

  • Start with in vitro dose-response curves (e.g., 0.1–100 µM) to identify thresholds for cellular proliferation inhibition .
  • In animal models (e.g., ischemic skin flaps), administer doses between 25–100 mg/kg, noting that exceeding 100 mg/kg may induce toxicity .
  • Monitor biomarkers like blood flow velocity (Doppler ultrasound) and tissue oxygenation (near-infrared spectroscopy) to correlate dosing with functional outcomes .

Q. What analytical methods are recommended for characterizing this compound's chemical stability and purity?

  • Use HPLC (≥99% purity) with UV detection (λ = 254 nm) for quantitative analysis .
  • Perform thermogravimetric analysis (TGA) to assess stability at physiological temperatures (melting point: 180–184°C) .
  • Validate solubility in aqueous buffers (e.g., phosphate-buffered saline) to ensure compatibility with in vivo administration .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy in ischemic tissue models be resolved?

Contradictions arise from variability in administration timing and ischemic severity . To address this:

  • Standardize ischemic induction protocols (e.g., flap length-to-width ratios) across studies.
  • Compare early (0–6 hours post-ischemia) vs. delayed (>6 hours) drug administration, as efficacy diminishes after irreversible tissue damage .
  • Integrate transcriptomic profiling to identify molecular pathways affected by treatment timing .

Q. What experimental designs are suitable for investigating this compound's long-term vascular remodeling effects?

  • Use chronic rodent models (e.g., hindlimb ischemia) with longitudinal imaging (MRI angiography) to track collateral vessel formation .
  • Combine histopathology (e.g., Masson’s trichrome staining) with qPCR analysis of angiogenesis markers (VEGF, HIF-1α) .
  • Include control groups receiving adjunct therapies (e.g., statins) to assess synergistic effects .

Q. How does this compound's molecular structure influence its pharmacokinetic and pharmacodynamic properties?

  • The hydroxyl and methylamino groups enhance blood-brain barrier permeability, enabling CNS applications .
  • The nicotinate moiety contributes to its vasodilatory activity but may increase risk of flushing side effects .
  • Computational modeling (e.g., molecular docking) can predict binding affinities to PDGFR-β and other targets .

Q. Methodological Considerations

Q. What strategies mitigate toxicity risks in high-dose this compound studies?

  • Pre-screen animal models for hepatic and renal function to identify susceptibility to metabolic byproducts .
  • Use staggered dosing regimens (e.g., 50 mg/kg every 12 hours) instead of single bolus doses to reduce acute toxicity .
  • Monitor plasma levels of xanthine metabolites (e.g., theophylline) via LC-MS to avoid accumulation .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Reconcile differences using microfluidic organ-on-chip systems that mimic vascular shear stress .
  • Adjust in vitro assay conditions (e.g., hypoxia chambers) to better replicate in vivo ischemia .
  • Validate findings with human tissue samples (e.g., surgically resected arteries) to bridge translational gaps .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in this compound research?

  • Follow the Beilstein Journal of Organic Chemistry standards: Provide detailed synthesis protocols for novel derivatives in supplementary materials .
  • For animal studies, report strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats) and anesthesia protocols .
  • Share raw hemodynamic data (e.g., blood pressure measurements) in open-access repositories .

Q. How should contradictory findings be presented in a manuscript?

  • Use subheadings to separate conflicting results (e.g., "Dose-Dependent Efficacy" vs. "Temporal Limitations").
  • Discuss potential confounders (e.g., batch-to-batch compound variability) and propose validation experiments .
  • Cite parallel studies (e.g., Sawhney et al. 2023) to contextualize discrepancies .

属性

IUPAC Name

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGXPJYDCSWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048255
Record name Xanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the later cannot freely diffuse through the cell membrane. The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP. Also, the nicotinic acid is a coenzyme for a lot of proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle). The effect of xanthinol nicotinate causes an increase in glucose metabolism and energy gain.
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2530-97-4
Record name Xanthinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2530-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN1B5910V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

179-180 ºC
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。